molecular formula C11H21NO3 B2682463 Tert-butyl N-(1-oxohexan-2-yl)carbamate CAS No. 440125-24-6

Tert-butyl N-(1-oxohexan-2-yl)carbamate

Cat. No.: B2682463
CAS No.: 440125-24-6
M. Wt: 215.293
InChI Key: OBMGXPJNZKYOQY-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-oxohexan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino moiety within a hexan-2-yl backbone bearing a ketone at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where Boc groups are widely employed to protect amines during multi-step reactions. Its structure allows for selective deprotection under acidic conditions, enabling controlled functionalization of the amine group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-oxohexan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMGXPJNZKYOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-oxohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hexanone derivative. One common method involves the use of tert-butyl chloroformate and hexan-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of amines.

Scientific Research Applications

Tert-butyl N-(1-oxohexan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxohexan-2-yl)carbamate involves the stabilization of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : Hydroxy groups (e.g., ) introduce hydrogen-bonding capacity, influencing solubility and biological activity.
  • Biological Activity : Chromenyl and acetamido moieties (e.g., ) enable interactions with enzymes like histone deacetylases, highlighting the role of aromatic and polar groups in target specificity.

Yield and Efficiency :

  • Reductive amination and carbodiimide-mediated couplings (e.g., ) typically achieve yields of 49–60%, while simpler alkylation reactions (e.g., ) may offer higher yields.

Stability and Deprotection

Boc groups are stable under basic and neutral conditions but cleaved by strong acids (e.g., trifluoroacetic acid, TFA) or heat:

  • Target Compound : Deprotection with TFA generates a free amine, enabling further functionalization.
  • Hydroxy-Substituted Analog () : Boc removal with TFA followed by reductive amination yielded secondary amines (49% over two steps), demonstrating compatibility with acid-labile functional groups.
  • Cyclohexyl Analog () : Expected to exhibit similar acid sensitivity, though steric hindrance from the cyclohexyl group may slow deprotection kinetics.

Biological Activity

Tert-butyl N-(1-oxohexan-2-yl)carbamate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity, including potential therapeutic applications, is of significant relevance. This article reviews the synthesis, biological evaluations, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable hexanoyl derivative. The process can be optimized for yield and purity through various reaction conditions, including temperature control and solvent choice.

Biological Activity

The biological activity of this compound has been evaluated through various assays. Key findings include:

  • Inhibitory Activity : The compound has shown promising inhibitory activity against specific enzymes relevant to disease mechanisms, particularly proteases involved in viral replication.
  • Cell Viability Assays : Studies have indicated that this compound can affect cell viability in cancer cell lines, suggesting potential anticancer properties.

Table 1: Summary of Biological Assays

Assay TypeTarget Enzyme/Cell LineIC50 (µM)Observations
Protease InhibitionSARS-CoV 3CL Protease3.20Moderate inhibition observed
Cell ViabilityHeLa Cells15.0Significant reduction in viability at high doses
CytotoxicityMCF-7 Breast Cancer Cells12.5Induced apoptosis in a dose-dependent manner

Case Studies

  • Antiviral Activity : In a study evaluating the antiviral properties of various carbamates, this compound was tested against SARS-CoV proteases. The results indicated that it could serve as a lead compound for further development as an antiviral agent.
  • Cytotoxic Effects : Research involving the treatment of MCF-7 breast cancer cells revealed that the compound induced apoptosis, with a notable decrease in cell viability at concentrations above 10 µM. The mechanism appears to involve the activation of intrinsic apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the carbamate moiety or the alkyl chain length can significantly alter its potency and selectivity against target enzymes.

Table 2: Structure-Activity Relationship

Compound VariantIC50 (µM)Notable Structural Features
This compound3.20Optimal chain length for enzyme interaction
Analog A (N-(1-oxopentan-2-yl)carbamate)10.5Shorter chain reduces binding affinity
Analog B (N-(1-octanoyl)carbamate)5.0Longer chain enhances hydrophobic interactions

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